Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrolidine derivative under specific reaction conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of reaction temperature and residence time, which are critical parameters for achieving high yields and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate include:
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15Cl2NO2 |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16-6-10(11(7-16)13(17)18-2)9-4-3-8(14)5-12(9)15/h3-5,10-11H,6-7H2,1-2H3 |
InChI Key |
GEPRCULKNOCXEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.